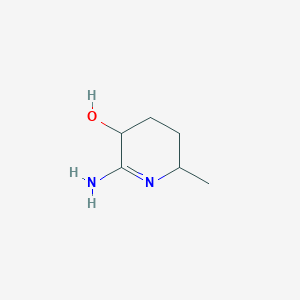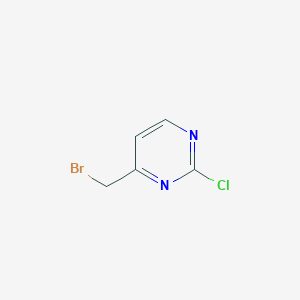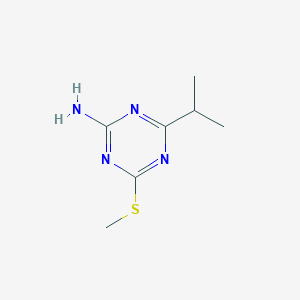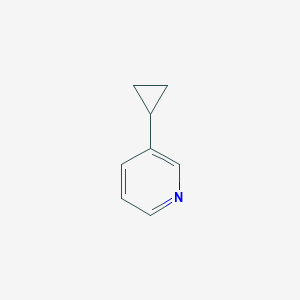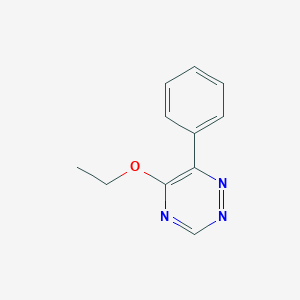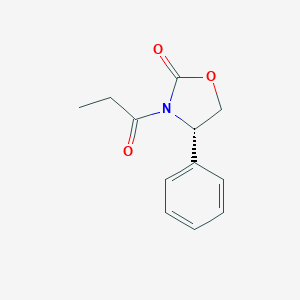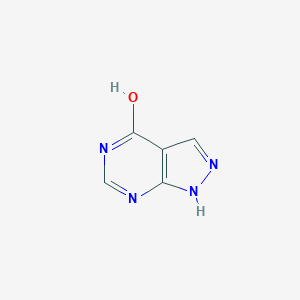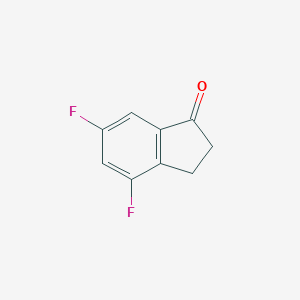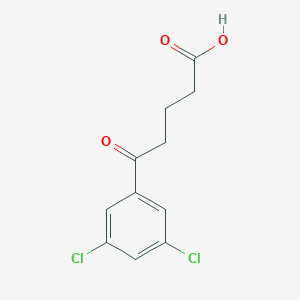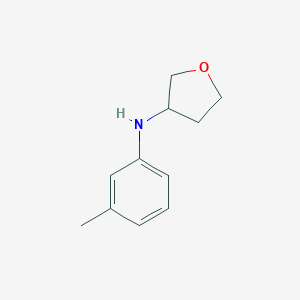
N-(3-methylphenyl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)oxolan-3-amine, also known as N-Methyl-3-phenyloxalamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)oxolan-3-amine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. It may also act as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(3-methylphenyl)oxolan-3-amine has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)oxolan-3-amine in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one limitation is that the compound is not very water-soluble, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)oxolan-3-amine. One potential avenue of research is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research could be conducted to improve the compound's solubility and bioavailability, potentially expanding its range of applications.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)oxolan-3-amine involves the reaction of 3-methylphenylglyoxal with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified through recrystallization to obtain the final compound. This method has been proven to be reliable and efficient, with a yield of up to 80%.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)oxolan-3-amine has been used in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
162851-44-7 |
|---|---|
Nombre del producto |
N-(3-methylphenyl)oxolan-3-amine |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clave InChI |
PKXXCUYRDDDLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
SMILES canónico |
CC1=CC(=CC=C1)NC2CCOC2 |
Sinónimos |
N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



